N-Desethyl amodiaquine dihydrochloride

Description

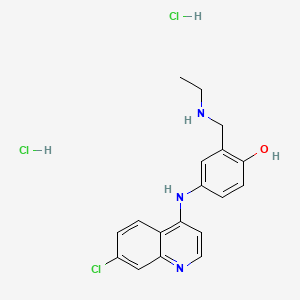

Structure

2D Structure

Properties

IUPAC Name |

4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O.2ClH/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17;;/h3-10,20,23H,2,11H2,1H3,(H,21,22);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYBRFGUODDEGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670073 | |

| Record name | 4-[(7-Chloroquinolin-4-yl)amino]-2-[(ethylamino)methyl]phenol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79049-30-2 | |

| Record name | 4-[(7-Chloroquinolin-4-yl)amino]-2-[(ethylamino)methyl]phenol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of N-Desethyl Amodiaquine Dihydrochloride

Introduction

N-desethyl amodiaquine (DEAQ), the principal active metabolite of the 4-aminoquinoline antimalarial drug amodiaquine (AQ), is central to the therapeutic efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2] Following administration, amodiaquine acts as a prodrug, undergoing rapid and extensive metabolism in the liver to form DEAQ.[3][4] This active metabolite possesses a significantly longer elimination half-life than its parent compound, making it the primary agent responsible for antimalarial activity.[1][5] This guide provides a detailed examination of the molecular mechanisms through which N-desethyl amodiaquine dihydrochloride exerts its parasiticidal effects, supported by quantitative data, experimental protocols, and pathway visualizations.

Pharmacokinetics and Metabolic Activation

Amodiaquine is readily absorbed after oral administration and is subject to a substantial first-pass effect in the liver.[6] The metabolic conversion of amodiaquine to N-desethyl amodiaquine is predominantly catalyzed by the cytochrome P450 isoenzyme 2C8 (CYP2C8).[2][7][8] DEAQ is subsequently metabolized further into inactive compounds like bis-desethylamodiaquine, although this process is less defined.[4][9] The prolonged presence of DEAQ in circulation is a key determinant of its sustained antimalarial action.[9][10]

Caption: Metabolic activation of Amodiaquine to its active form, DEAQ.

Core Mechanism of Action: Inhibition of Hemozoin Formation

The primary mechanism of action for N-desethyl amodiaquine, characteristic of 4-aminoquinoline antimalarials, is the disruption of the parasite's heme detoxification pathway within the digestive vacuole.[3][6]

-

Hemoglobin Digestion: The intraerythrocytic Plasmodium parasite ingests host cell hemoglobin and digests it to acquire essential amino acids.

-

Heme Release: This process liberates large quantities of ferriprotoporphyrin IX (heme), which is highly toxic to the parasite as it can generate reactive oxygen species and destabilize membranes.[3]

-

Detoxification via Polymerization: To protect itself, the parasite polymerizes the toxic heme into an insoluble, inert crystalline pigment called hemozoin. This biocrystallization process is thought to be facilitated by a putative "heme polymerase" enzyme or occurs spontaneously in a lipid-rich environment.[6][11][12]

-

Inhibition by DEAQ: N-desethyl amodiaquine accumulates in the acidic digestive vacuole of the parasite. It is believed to form a complex with heme, which then caps the growing hemozoin crystal, preventing further polymerization.[13][14] This action effectively inhibits the detoxification process.

-

Parasite Lysis: The resulting accumulation of free, toxic heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[3][15]

References

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. What is the mechanism of Amodiaquine Hydrochloride? [synapse.patsnap.com]

- 4. ClinPGx [clinpgx.org]

- 5. scientificlabs.ie [scientificlabs.ie]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amodiaquine metabolism is impaired by common polymorphisms in CYP2C8: implications for malaria treatment in Africa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Population pharmacokinetics of amodiaquine and desethylamodiaquine in pediatric patients with uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Heme polymerase activity and the stage specificity of antimalarial action of chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aurjihdocuments.org [aurjihdocuments.org]

- 13. researchgate.net [researchgate.net]

- 14. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Insights into the Role of Heme in the Mechanism of Action of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of N-Desethyl Amodiaquine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desethyl amodiaquine (DEAQ), the principal and biologically active metabolite of the antimalarial drug amodiaquine, plays a crucial role in the therapeutic efficacy against Plasmodium falciparum and other pathogens. This technical guide provides a comprehensive overview of the pharmacological profile of N-Desethyl amodiaquine dihydrochloride, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and associated cellular signaling pathways. Quantitative data are summarized in structured tables for comparative analysis, and key experimental protocols are described. Diagrams generated using the DOT language visualize metabolic and signaling pathways to facilitate a deeper understanding of its molecular interactions.

Introduction

N-Desethyl amodiaquine is a 4-aminoquinoline derivative and the major metabolite of amodiaquine, formed primarily in the liver by the action of cytochrome P450 2C8 (CYP2C8).[1][2][3] Due to the rapid metabolism of the parent drug, DEAQ is responsible for most of the antimalarial activity observed in vivo.[4][5] Its prolonged elimination half-life contributes significantly to the post-treatment prophylactic effect.[6] This document synthesizes the current knowledge on the pharmacological properties of DEAQ, offering a technical resource for researchers in parasitology, virology, and drug development.

Mechanism of Action

The primary antimalarial action of N-Desethyl amodiaquine, similar to other 4-aminoquinolines, involves the disruption of heme detoxification in the malaria parasite.[7][8]

-

Inhibition of Heme Polymerase: Inside the parasite's digestive vacuole, hemoglobin from the host red blood cell is digested, releasing toxic free heme. DEAQ is thought to bind to this free heme, preventing its polymerization into non-toxic hemozoin.[7] The accumulation of the DEAQ-heme complex leads to oxidative stress and disruption of parasite membrane function, ultimately causing cell death.[7][8]

-

Inhibition of Cathepsin B: Beyond its antimalarial activity, DEAQ has been shown to inhibit the host cysteine protease Cathepsin B.[9] This enzyme is utilized by various pathogens, including some viruses and bacteria, for cellular entry and processing of viral proteins.[9] Inhibition of Cathepsin B by DEAQ suggests a broader anti-pathogen potential.[9]

-

Other Potential Mechanisms: Some studies suggest that 4-aminoquinolines may also interfere with the parasite's nucleic acid synthesis.[7]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Anti-parasitic and Anti-viral Activity

| Target Organism/Cell Line | Strain/Condition | IC50 Value | Reference(s) |

| Plasmodium falciparum | V1/S | 97 nM | [10][11][12] |

| Plasmodium falciparum | 3D7 | 25 nM | [10][11][12] |

| Plasmodium falciparum | Field Isolates (Thailand) | Mean: 67.5 nM | [13] |

| Ebola Virus | Huh 7 cells | 2.8 µM | [10] |

| Ebola Virus | Vero E6 cells | 11 µM | [10] |

Table 2: Enzyme Inhibition and Kinetics

| Enzyme | Substrate/Condition | Parameter | Value | Reference(s) |

| Cytochrome P450 2C8 | Amodiaquine N-desethylation | Km (in HLMs) | 2.4 µM | [2][14] |

| Cytochrome P450 2C8 | Amodiaquine N-desethylation | Vmax (in HLMs) | 1462 pmol/min/mg protein | [2][14] |

| Cytochrome P450 2C8 | Amodiaquine N-desethylation | Km (recombinant) | 1.2 µM | [2][14] |

| Cytochrome P450 2C8 | Amodiaquine N-desethylation | Vmax (recombinant) | 2.6 pmol/min/pmol CYP2C8 | [2][14] |

| Cathepsin B | In RAW264.7 cell lysate | Dose-dependent inhibition | 4-66 µM | [1][10] |

Table 3: Pharmacokinetic Parameters

| Species | Population | Parameter | Value | Reference(s) |

| Human | Adults with uncomplicated malaria | Terminal elimination half-life | ~211 hours | [5] |

| Human | Pregnant and postpartum women | Terminal elimination half-life | ~10 days | [15] |

Experimental Protocols

In Vitro Anti-plasmodial Activity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of N-Desethyl amodiaquine against Plasmodium falciparum.

Methodology:

-

Parasite Culture: P. falciparum strains (e.g., 3D7, V1/S) are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.[16]

-

Drug Preparation: this compound is dissolved in an appropriate solvent (e.g., water) to create a stock solution, which is then serially diluted to the desired concentrations.[17]

-

Inhibition Assay: Asynchronous or synchronized parasite cultures are incubated with varying concentrations of the drug for a full life cycle (e.g., 72 hours).[16]

-

Growth Assessment: Parasite growth is quantified by measuring the incorporation of a radiolabeled substrate like [3H]-hypoxanthine or by using a fluorescent DNA dye such as YOYO™-1.[16]

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.[16]

Cytochrome P450 Metabolism Assay

Objective: To identify the CYP450 isoforms responsible for the metabolism of amodiaquine to N-Desethyl amodiaquine.

Methodology:

-

Reaction System: Incubations are performed using human liver microsomes (HLMs) or recombinant human CYP450 isoforms expressed in a suitable system (e.g., lymphoblastoids or yeast).[2][14]

-

Incubation: Amodiaquine is incubated with the enzyme source in the presence of an NADPH-generating system at 37°C.[14] The reaction is initiated by adding the substrate and stopped after a defined time by adding a quenching solvent (e.g., acetonitrile).

-

Sample Analysis: The formation of N-Desethyl amodiaquine is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][17]

-

Kinetic Analysis: To determine Michaelis-Menten kinetics (Km and Vmax), varying concentrations of amodiaquine are used, and the initial rates of metabolite formation are measured.[14]

In Vivo Efficacy in Animal Models

Objective: To assess the in vivo efficacy of N-Desethyl amodiaquine against pathogenic challenges.

Methodology (Example: Anthrax Toxin Challenge):

-

Animal Model: Male Sprague-Dawley rats are used.[10]

-

Toxin Challenge: Animals are injected intravenously with a lethal dose of anthrax toxin (Lethal Factor + Protective Antigen).[10]

-

Drug Administration: N-Desethyl amodiaquine is co-injected intravenously at various doses (e.g., 1.5, 3.0, or 6.0 mg/kg).[10]

-

Monitoring: The animals are monitored for clinical signs of illness and survival over a period of 14 days.[10]

-

Endpoint: The primary endpoint is the survival rate in the drug-treated groups compared to the control group.

Visualizing Metabolic and Signaling Pathways

Metabolic Pathway of Amodiaquine

The primary metabolic pathway of amodiaquine involves its conversion to the active metabolite N-Desethyl amodiaquine, which is then further metabolized.

Caption: Metabolic conversion of amodiaquine to its metabolites.

Signaling Pathway in Hepatotoxicity

Studies have indicated that N-Desethyl amodiaquine can induce apoptosis in hepatic cells through the activation of MAPK signaling pathways.[18][19]

Caption: DEAQ-induced apoptosis via MAPK signaling in hepatic cells.

Experimental Workflow for In Vitro Drug Susceptibility

The following diagram illustrates a typical workflow for assessing the in vitro susceptibility of P. falciparum to N-Desethyl amodiaquine.

Caption: Workflow for in vitro anti-plasmodial drug testing.

Conclusion

This compound is a pharmacologically significant molecule, serving as the primary effector of amodiaquine's therapeutic actions. Its potent anti-plasmodial activity, coupled with a long half-life, makes it a cornerstone in the treatment of malaria. Furthermore, its interactions with host enzymes like Cathepsin B open avenues for exploring its utility against a broader range of infectious diseases. Understanding its metabolic pathways and potential for cytotoxicity, particularly through MAPK signaling, is critical for optimizing its clinical use and for the development of safer, more effective derivatives. This guide provides a foundational resource for professionals engaged in the study and development of this important therapeutic agent.

References

- 1. glpbio.com [glpbio.com]

- 2. Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. ClinPGx [clinpgx.org]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Amodiaquine Hydrochloride? [synapse.patsnap.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. glpbio.com [glpbio.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. N-Desethyl amodiaquine | Parasite | TargetMol [targetmol.com]

- 13. A comparison of the in vitro activities of amodiaquine and desethylamodiaquine against isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. journals.asm.org [journals.asm.org]

- 16. Cross-resistance of the chloroquine-derivative AQ-13 with amodiaquine in Cambodian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Apoptosis contributes to the cytotoxicity induced by amodiaquine and its major metabolite N-desethylamodiaquine in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

In Vitro Activity of N-Desethylamodiaquine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desethylamodiaquine (DEAQ), the primary and biologically active metabolite of the antimalarial drug amodiaquine, plays a crucial role in the therapeutic efficacy against Plasmodium falciparum. This technical guide provides an in-depth overview of the in vitro activity of N-Desethylamodiaquine dihydrochloride, consolidating key data on its antimalarial potency and cytotoxicity. Detailed experimental protocols for the assessment of its in vitro activity are provided, alongside visualizations of its metabolic pathway, mechanism of action, and cytotoxicity-related signaling pathways to support further research and development in antimalarial drug discovery.

In Vitro Antimalarial Activity

N-Desethylamodiaquine exhibits potent in vitro activity against various strains of Plasmodium falciparum, including those with resistance to other antimalarial agents like chloroquine. The 50% inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined in numerous studies. A summary of these findings is presented in Table 1. Notably, the mean in vitro activity of desethylamodiaquine has been reported to be approximately 3.5 times lower than that of its parent compound, amodiaquine.[1][2][3] A significant correlation has been observed between the IC50 values of N-desethylamodiaquine and chloroquine, suggesting a potential for cross-resistance.[1][2]

| P. falciparum Strain | IC50 (nM) | Reference |

| 3D7 | 25 | [4] |

| V1/S | 97 | [4] |

| Field Isolates (Thailand) | 67.5 (mean) | [1][2][3] |

Table 1: In Vitro Antimalarial Activity of N-Desethylamodiaquine against P. falciparum Strains

Cytotoxicity Profile

While effective against malaria parasites, it is crucial to assess the cytotoxic potential of N-Desethylamodiaquine in host cells to determine its therapeutic index. Studies have investigated its effects on hepatic cell lines, as the liver is the primary site of amodiaquine metabolism. The IC50 value for cytotoxicity in HepG2 cells is presented in Table 2. Research indicates that N-desethylamodiaquine is slightly more toxic to HepG2 cells than its parent compound, amodiaquine.[5]

| Cell Line | IC50 (µM) | Exposure Time | Reference |

| HepG2 | 15.0 | 48 hours | [5] |

Table 2: In Vitro Cytotoxicity of N-Desethylamodiaquine

Metabolic Pathway of Amodiaquine to N-Desethylamodiaquine

Amodiaquine is rapidly and extensively metabolized in the liver to its active form, N-desethylamodiaquine.[6] This biotransformation is primarily mediated by the cytochrome P450 enzyme, CYP2C8.[7][8][9] The resulting N-desethylamodiaquine is responsible for most of the observed antimalarial activity due to its longer elimination half-life compared to the parent drug.[6][10]

Caption: Metabolic conversion of amodiaquine to N-desethylamodiaquine.

Mechanism of Antimalarial Action

The primary mechanism of action for N-Desethylamodiaquine, similar to other 4-aminoquinolines like chloroquine, involves the inhibition of hemozoin formation within the malaria parasite.[11] The parasite digests hemoglobin in its food vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. N-Desethylamodiaquine is thought to interfere with this polymerization process, leading to an accumulation of toxic free heme, which ultimately results in parasite death.[11]

Caption: Inhibition of hemozoin formation by N-Desethylamodiaquine.

Signaling Pathway in Cytotoxicity

In hepatic cells, N-Desethylamodiaquine has been shown to induce apoptosis through the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5] Specifically, treatment with N-desethylamodiaquine leads to the phosphorylation of JNK, ERK1/2, and p38, key components of the MAPK cascade, which in turn triggers the apoptotic process.[4][5]

Caption: MAPK signaling pathway in N-Desethylamodiaquine-induced apoptosis.

Experimental Protocols

In Vitro Antimalarial Susceptibility Testing: Inhibition of Schizont Maturation

This assay determines the concentration of an antimalarial drug that inhibits the maturation of the parasite from the ring stage to the schizont stage by 50% (IC50).

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete culture medium (e.g., RPMI-1640 with appropriate supplements)

-

Human erythrocytes (O+)

-

96-well microtiter plates

-

N-Desethylamodiaquine dihydrochloride stock solution

-

Giemsa stain

-

Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

Procedure:

-

Prepare serial dilutions of N-Desethylamodiaquine dihydrochloride in complete culture medium in a 96-well plate. Include drug-free wells as a negative control.

-

Prepare a parasite suspension with a starting parasitemia of 0.5% at a 2% hematocrit.

-

Add the parasite suspension to each well of the 96-well plate.

-

Incubate the plate for 24-48 hours at 37°C in the specified gas mixture.

-

After incubation, prepare thin blood smears from each well.

-

Stain the smears with Giemsa and examine under a microscope.

-

Count the number of schizonts per 200 asexual parasites for each drug concentration and the control.

-

Calculate the percentage of schizont maturation inhibition for each concentration relative to the drug-free control.

-

Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

HepG2 cells (or other suitable cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

N-Desethylamodiaquine dihydrochloride stock solution

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of N-Desethylamodiaquine dihydrochloride in complete culture medium and add to the respective wells. Include untreated cells as a control.

-

Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.[12]

References

- 1. journals.asm.org [journals.asm.org]

- 2. tm.mahidol.ac.th [tm.mahidol.ac.th]

- 3. researchgate.net [researchgate.net]

- 4. Apoptosis contributes to the cytotoxicity induced by amodiaquine and its major metabolite N-desethylamodiaquine in hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro Plasmodium falciparum drug sensitivity assay: inhibition of parasite growth by incorporation of stomatocytogenic amphiphiles into the erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. CYP2C8 and antimalaria drug efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Influence of cytochrome P450 (CYP) 2C8 polymorphisms on the efficacy and tolerability of artesunate‐amodiaquine treatment of uncomplicated Plasmodium falciparum malaria in Zanzibar - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Apoptosis contributes to the cytotoxicity induced by amodiaquine and its major metabolite N-desethylamodiaquine in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. texaschildrens.org [texaschildrens.org]

N-Desethyl Amodiaquine Dihydrochloride: A Technical Guide to DMSO Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of N-Desethyl amodiaquine dihydrochloride in dimethyl sulfoxide (DMSO). N-Desethyl amodiaquine is the primary and biologically active metabolite of the antimalarial drug amodiaquine. A thorough understanding of its solubility characteristics is crucial for in vitro assay development, formulation studies, and overall drug discovery and development processes.

Core Chemical Properties

This compound is a synthetic compound, appearing as a light yellow to yellow solid. It is the dihydrochloride salt of N-Desethyl amodiaquine.

| Property | Value | Source(s) |

| Molecular Formula | C18H18ClN3O · 2HCl | [1][2][3] |

| Molecular Weight | 400.73 g/mol | [2] |

| CAS Number | 79049-30-2 | [1][2][4] |

| Appearance | Light yellow to yellow solid | [4] |

| Storage Temperature | -20°C | [3][4] |

Quantitative Solubility in DMSO

The solubility of this compound in DMSO has been determined quantitatively. It is important to note that the use of fresh, anhydrous DMSO is recommended as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[5]

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Conditions |

| DMSO | 62.5 | 155.97 | Ultrasonic assistance may be required. |

Data sourced from MedChemExpress product datasheet.[5]

For practical laboratory applications, stock solutions are often prepared at lower concentrations. Several suppliers offer pre-made 10 mM solutions of this compound in DMSO.[6][7]

Metabolic Pathway of Amodiaquine to N-Desethyl Amodiaquine

N-Desethyl amodiaquine is formed from its parent drug, amodiaquine, primarily through hepatic metabolism. The cytochrome P450 enzyme CYP2C8 is the main isoform responsible for this N-desethylation reaction.[8][9][10][11] This metabolic conversion is a critical step, as N-Desethyl amodiaquine is responsible for most of the antimalarial activity observed after the administration of amodiaquine.[9]

Caption: Metabolic conversion of Amodiaquine to its active metabolite.

Experimental Protocols for Solubility Determination

Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a traditional and reliable technique for determining thermodynamic equilibrium solubility.

Caption: Workflow for the shake-flask solubility protocol.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of DMSO in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: The vial is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24 to 48 hours) to allow the solution to reach equilibrium.

-

Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Kinetic Solubility (High-Throughput Screening Method)

Kinetic solubility assays are often used in early drug discovery for rapid assessment. These methods typically involve precipitating the compound from a DMSO stock solution into an aqueous buffer, though the principle can be adapted for solubility determination in pure DMSO. A common approach is the direct UV or nephelometric assay.[12]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.

-

Serial Dilution: Create a series of dilutions from the stock solution in a microtiter plate.

-

Incubation: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature.[12]

-

Detection:

-

Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate, allowing for the determination of the concentration at which the compound is no longer fully dissolved.[12]

-

Direct UV Assay: After incubation, filter the solutions to remove any precipitate. The absorbance of the filtrate is then measured with a UV spectrophotometer to determine the concentration of the dissolved compound.[12]

-

Caption: High-throughput kinetic solubility workflow.

Conclusion

This compound exhibits high solubility in DMSO, with a reported value of 62.5 mg/mL. For researchers and drug development professionals, this property is advantageous for the preparation of concentrated stock solutions for in vitro studies. It is essential to use high-quality, anhydrous DMSO and appropriate techniques, such as sonication, to ensure complete dissolution. The provided metabolic pathway and experimental protocols offer a comprehensive resource for the effective use and characterization of this important antimalarial metabolite.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. This compound CAS#: 79049-30-2 [amp.chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. adooq.com [adooq.com]

- 7. N-Desethyl amodiaquine | Parasite | TargetMol [targetmol.com]

- 8. Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Methodological & Application

Application Notes & Protocols for the Quantification of N-Desethyl Amodiaquine in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of N-Desethyl amodiaquine, the primary active metabolite of the antimalarial drug amodiaquine, in human plasma. The methodologies outlined are principally based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.

Introduction

Amodiaquine (AQ) is an antimalarial agent that is extensively metabolized in the liver to its pharmacologically active metabolite, N-Desethyl amodiaquine (DEAQ).[1][2] DEAQ is responsible for most of the observed antimalarial activity and has a significantly longer elimination half-life than the parent drug.[2] Therefore, accurate quantification of DEAQ in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, therapeutic drug monitoring, and drug development programs. The methods detailed below are robust, sensitive, and have been successfully applied in clinical and research settings.

Metabolic Pathway of Amodiaquine to N-Desethyl Amodiaquine

Amodiaquine is rapidly and extensively converted to N-Desethyl amodiaquine in the liver. This metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme, CYP2C8.[1][3][4][5][6] Understanding this pathway is essential for interpreting pharmacokinetic data and for predicting potential drug-drug interactions.

References

- 1. Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. [PDF] Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate. | Semantic Scholar [semanticscholar.org]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. researchgate.net [researchgate.net]

- 6. Amodiaquine metabolism is impaired by common polymorphisms in CYP2C8: implications for malaria treatment in Africa - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing N-Desethyl Amodiaquine as a CYP2C8 Probe Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 2C8 (CYP2C8) is a crucial enzyme in the metabolism of numerous clinically important drugs. Understanding the potential of new chemical entities (NCEs) to inhibit or induce CYP2C8 is a regulatory requirement and a critical step in drug development to prevent adverse drug-drug interactions (DDIs). Amodiaquine (AQ), an antimalarial drug, undergoes N-desethylation to its primary metabolite, N-desethylamodiaquine (DEAQ), a reaction predominantly and specifically catalyzed by CYP2C8.[1][2][3] This specificity, coupled with high affinity and turnover, makes the formation of DEAQ an excellent in vitro marker for CYP2C8 activity.[1][2] These application notes provide detailed protocols for using the N-desethylation of amodiaquine as a probe reaction for CYP2C8, enabling the characterization of NCEs as potential inhibitors of this key enzyme.

Data Presentation

Table 1: Michaelis-Menten Kinetic Parameters for Amodiaquine N-desethylation

This table summarizes the kinetic constants for the conversion of amodiaquine to N-desethylamodiaquine, providing a baseline for CYP2C8 activity.

| System | Km (μM) | Vmax (pmol/min/pmol CYP2C8) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint, μl/min/mg) | Reference |

| Recombinant CYP2C8 | 1.2 | 2.6 | - | - | [1][2][3] |

| Human Liver Microsomes (HLM) | 2.4 | - | 1462 | - | [1][2][3] |

| Human Liver Microsomes (HLM) | 13.3 ± 1.9 | - | 1609 ± 73 | 120.6 | [4] |

| Recombinant CYP2C8 | 1.28 ± 0.05 | 2.41 ± 0.02 | - | - | [5][6] |

Table 2: Inhibition of Amodiaquine N-desethylation by Quercetin

Quercetin is a known competitive inhibitor of CYP2C8 and can be used as a positive control in inhibition assays.

| System | Inhibitor | Ki (μM) | Type of Inhibition | Reference |

| Recombinant CYP2C8 | Quercetin | 1.96 | Competitive | [1][2][3] |

| Human Liver Microsomes (HLM) | Quercetin | 1.56 | Competitive | [1][2][3] |

| Recombinant CYP2C8 | Quercetin | 2.07 ± 0.23 | Competitive | [6] |

Experimental Protocols

Protocol 1: Determination of Michaelis-Menten Kinetics of Amodiaquine N-desethylation in Human Liver Microsomes (HLM)

This protocol outlines the procedure to determine the Km and Vmax for the formation of N-desethylamodiaquine from amodiaquine in HLM.

Materials:

-

Human Liver Microsomes (pooled, from a reputable supplier)

-

Amodiaquine dihydrochloride hydrate

-

N-desethylamodiaquine (as a reference standard)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

HPLC system with UV or MS detector

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of amodiaquine in water.

-

Prepare working solutions of amodiaquine by diluting the stock solution in potassium phosphate buffer to achieve a final concentration range of 0.5 to 100 μM in the incubation mixture.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

Pre-warm the HLM suspension (final protein concentration 0.1-0.5 mg/mL) and potassium phosphate buffer at 37°C for 5 minutes.

-

Add the amodiaquine working solution to the HLM suspension and pre-incubate for 3-5 minutes at 37°C.

-

Initiate the reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 μL.

-

Incubate for a predetermined linear time (e.g., 10-30 minutes) at 37°C in a shaking water bath.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

-

Sample Processing:

-

Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the protein.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples for the formation of N-desethylamodiaquine using a validated LC-MS/MS method.

-

Quantify the amount of N-desethylamodiaquine formed by comparing the peak area to a standard curve of the reference standard.

-

-

Data Analysis:

-

Calculate the velocity of the reaction (pmol of DEAQ formed/min/mg of HLM protein).

-

Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.

-

Protocol 2: In Vitro Inhibition of CYP2C8 using Amodiaquine as a Probe Substrate

This protocol describes how to assess the inhibitory potential of a test compound on CYP2C8 activity by measuring the reduction in N-desethylamodiaquine formation.

Materials:

-

Same as Protocol 1

-

Test compound (NCE)

-

Positive control inhibitor (e.g., Quercetin)

-

Vehicle for dissolving the test compound and positive control (e.g., DMSO, methanol)

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the test compound and positive control in a suitable vehicle.

-

Prepare serial dilutions of the test compound and positive control. The final concentration of the vehicle in the incubation should be low (e.g., <1%) and consistent across all incubations.

-

-

Incubation:

-

Follow the incubation procedure described in Protocol 1, with the following modification:

-

After pre-warming the HLM, add the test compound or positive control at various concentrations and pre-incubate for 5-10 minutes at 37°C before adding the substrate (amodiaquine). A vehicle control (containing the same concentration of the vehicle as the test compound incubations) should be run in parallel.

-

The amodiaquine concentration should be approximately its Km value to ensure sensitivity to competitive inhibitors.

-

-

Sample Processing and Analysis:

-

Follow the sample processing and LC-MS/MS analysis steps as described in Protocol 1.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

To determine the inhibition constant (Ki) and the mechanism of inhibition, the experiment should be repeated with multiple concentrations of amodiaquine and the test compound. The data can then be analyzed using graphical methods such as a Dixon plot or by non-linear regression fitting to the appropriate inhibition model (e.g., competitive, non-competitive, uncompetitive).

-

Visualizations

Caption: Metabolic conversion of Amodiaquine to N-desethylamodiaquine by CYP2C8.

Caption: Workflow for in vitro CYP2C8 inhibition assay.

Discussion and Considerations

-

Specificity: The N-desethylation of amodiaquine is highly specific to CYP2C8, making it a reliable probe for this enzyme's activity in complex systems like HLM.[1]

-

Genetic Variants: It is important to consider that genetic polymorphisms in the CYP2C8 gene can affect enzyme activity and thus the metabolism of amodiaquine.[7] Using pooled HLM from multiple donors can help to average out the effects of individual genotypes.

-

In Vivo Considerations: While an excellent in vitro probe, the use of amodiaquine as an in vivo probe for CYP2C8 has limitations due to its potential for idiosyncratic toxicity and the long half-life of its metabolite, DEAQ.[4][8] For clinical DDI studies, regulatory agencies like the FDA recommend other substrates such as repaglinide.[9][10]

-

Bioactivation: Both amodiaquine and N-desethylamodiaquine can be further metabolized to reactive intermediates by multiple CYP enzymes, including CYP2C8, CYP3A4, CYP2C9, and CYP2D6.[4][11] This is a consideration in toxicity assessments but does not detract from the utility of DEAQ formation as a specific marker of CYP2C8's initial metabolic step.

-

Inhibitor Characteristics: When evaluating a test compound, it is crucial to determine if it is a time-dependent inhibitor of CYP2C8, which would require a modified pre-incubation protocol with NADPH.

By following these detailed protocols and considering the key aspects of the assay, researchers can effectively utilize the N-desethylation of amodiaquine as a robust and sensitive in vitro tool to characterize the CYP2C8 inhibition potential of new drug candidates.

References

- 1. Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of human cytochrome P450 mediated bioactivation of amodiaquine and its major metabolite N‐desethylamodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phcogres.com [phcogres.com]

- 6. Inhibition of Human Cytochrome P450 2c8-catalyzed Amodiaquine N-desethylation: Effect of Five Traditionally and Commonly Used Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amodiaquine metabolism is impaired by common polymorphisms in CYP2C8: implications for malaria treatment in Africa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. CYP2C8-Mediated Drug–Drug Interactions and the Factors Influencing the Interaction Magnitude - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.vu.nl [research.vu.nl]

Application Notes and Protocols: N-Desethyl Amodiaquine Dihydrochloride in Metabolomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desethyl amodiaquine (DEAQ) is the principal and biologically active metabolite of the antimalarial drug amodiaquine (AQ).[1][2] In the field of metabolomics, the precise quantification of DEAQ is crucial for understanding the pharmacokinetics, efficacy, and potential toxicity of its parent drug. Amodiaquine is rapidly metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C8, to form DEAQ.[3][4] Due to its longer half-life compared to amodiaquine, DEAQ is considered to be responsible for most of the antimalarial activity.[1][5] These application notes provide detailed protocols for the quantification of N-Desethyl amodiaquine dihydrochloride in biological samples, a key aspect of targeted metabolomics in drug development and clinical research.

Metabolic Pathway of Amodiaquine

Amodiaquine undergoes extensive metabolism, primarily to its active metabolite N-desethylamodiaquine. This biotransformation is a critical step in its mechanism of action and a key focus in metabolomics studies of the drug.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of N-Desethyl amodiaquine (DEAQ) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common technique in metabolomics.

Table 1: LC-MS/MS Method Parameters for DEAQ Quantification

| Parameter | Value | Reference |

| Chromatographic Column | Zorbax SB-CN (50 mm × 4.6 mm, 3.5 µm) | [6][7] |

| Hypersil Gold (100 mm × 4.6 mm, 5 µm) | [8] | |

| Mobile Phase | Acetonitrile: 20 mM Ammonium formate with 0.5% formic acid (15:85, v/v) | [6] |

| Acetonitrile: 2.0 mM Ammonium formate (pH 2.5) (80:20, v/v) | [8] | |

| Flow Rate | 700 µL/min | [6] |

| Mass Spectrometry Mode | Electrospray Ionization (ESI), Positive | [9] |

| Precursor Ion (m/z) | 328 | [10][11] |

| Product Ion (m/z) | 283 | [10][11] |

Table 2: Calibration and Quality Control Concentrations for DEAQ in Human Plasma

| Sample Type | Concentration Range (ng/mL) | Reference |

| Calibration Curve | 3.13 - 1570 | [6] |

| 1.50 - 180 | [8][12] | |

| 1.41 - 610 | [7] | |

| 0.523 - 253.855 | [9] | |

| Quality Control (QC) - Low | 4.64 | [7] |

| Quality Control (QC) - Medium | 56.4 | [7] |

| Quality Control (QC) - High | 524 | [7] |

Experimental Protocols

Protocol 1: Quantification of N-Desethyl Amodiaquine in Dried Blood Spots (DBS) by LC-MS/MS

This protocol is adapted from a validated method for the quantification of amodiaquine and its active metabolite in capillary blood collected on filter paper.[6]

1. Materials and Reagents:

-

This compound reference standard

-

N-Desethyl amodiaquine-d5 (internal standard)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Dried blood spot (DBS) cards

-

3.2 mm puncher

-

96-well plates

2. Sample Preparation Workflow

3. LC-MS/MS Analysis:

-

LC System: Dionex Ultimate 3000 or equivalent.[6]

-

Column: Zorbax SB-CN, 50 mm × 4.6 mm, 3.5 µm.[6]

-

Mobile Phase: Isocratic elution with 15% acetonitrile and 85% 20 mM ammonium formate with 0.5% formic acid.[6]

-

Flow Rate: 700 µL/min.[6]

-

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization in positive mode.[6][9]

-

MRM Transitions: Monitor the transition for DEAQ (e.g., m/z 328 → 283) and its internal standard.[10][11]

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Use a weighted linear regression model to fit the calibration curve.

-

Quantify DEAQ concentrations in unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of N-Desethyl Amodiaquine in Human Plasma by LC-MS/MS

This protocol is based on a high-throughput method using supported liquid extraction.[7]

1. Materials and Reagents:

-

This compound reference standard

-

N-Desethyl amodiaquine-d5 (internal standard)

-

Human plasma (blank)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Supported Liquid Extraction (SLE+) plate

2. Sample Preparation Workflow

3. LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography system.

-

Column: Zorbax SB-CN, 50 mm × 4.6 mm, 3.5 µm.[7]

-

Mobile Phase: Acetonitrile and 20 mM ammonium formate with 1% formic acid (pH ~2.6) (15:85, v/v).[7]

-

Mass Spectrometer: A tandem mass spectrometer capable of selected reaction monitoring.

-

MRM Transitions: Monitor the precursor to product ion transition for DEAQ and its deuterated internal standard.

4. Data Analysis:

-

Similar to the DBS protocol, generate a calibration curve and use it to determine the concentration of DEAQ in the plasma samples.

Applications in Metabolomics Research

The quantification of this compound is a critical component of several areas of metabolomics research:

-

Pharmacometabolomics: Associating DEAQ concentrations with treatment outcomes and adverse effects to personalize drug therapy.

-

Drug Metabolism Studies: Elucidating the metabolic pathways of amodiaquine and identifying factors that influence its conversion to DEAQ, such as genetic polymorphisms in CYP2C8.[13]

-

Toxicometabolomics: Investigating the link between high DEAQ exposure and the risk of adverse drug reactions.

-

Clinical Trials: Monitoring drug exposure and adherence in patients receiving amodiaquine-based therapies.

By providing robust and validated methods for the quantification of this key metabolite, these protocols serve as a foundation for more extensive metabolomics investigations into the effects of amodiaquine and its metabolites on the human metabolome.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. caymanchem.com [caymanchem.com]

- 3. Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. A LC-MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots on Filter Paper - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of an LC-MS/MS method for reliable determination of amodiaquine, N-desethylamodiaquine, artesunate and dihydroartemisinin in human plasma for a bioequivalence study in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. storage.googleapis.com [storage.googleapis.com]

- 10. Determination of N-desethylamodiaquine by hydrophilic interaction liquid chromatography with tandem mass spectrometry: application to in vitro drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Population Pharmacokinetic and Pharmacodynamic Modeling of Amodiaquine and Desethylamodiaquine in Women with Plasmodium vivax Malaria during and after Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application of N-Desethyl Amodiaquine-d5 Dihydrochloride as an Internal Standard in Bioanalytical Studies

Introduction

N-Desethyl amodiaquine-d5 dihydrochloride is the deuterated stable isotope-labeled analog of N-desethylamodiaquine, the primary active metabolite of the antimalarial drug amodiaquine.[1][2] Due to its chemical stability and distinct mass, it serves as an ideal internal standard for the quantification of amodiaquine and N-desethylamodiaquine in various biological matrices.[3][4] This application note details the use of N-desethyl amodiaquine-d5 dihydrochloride in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, a common technique in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[3] The use of a stable isotope-labeled internal standard like N-desethyl amodiaquine-d5 is crucial for correcting variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the analytical method.[3]

Key Properties and Applications

N-Desethyl amodiaquine-d5 dihydrochloride is utilized as a reference standard in analytical methods for the determination of amodiaquine and its metabolites.[5] Its primary application is as an internal standard in LC-MS/MS assays to ensure reliable quantification in biological samples such as plasma and dried blood spots (DBS).[6][7]

Chemical Information:

| Property | Value |

| IUPAC Name | 4-((7-chloroquinolin-4-yl)amino)-2-(((ethyl-d5)amino)methyl)phenol, hydrochloride (1:2)[3] |

| Synonyms | Monodesethylamodiaquine-d5 Dihydrochloride; Desethylamodiaquine-d5 Dihydrochloride[3] |

| Molecular Formula | C20H22D5Cl2N3O[5] |

| Molecular Weight | 400.86 g/mol [5] |

| Purity | >95%[8] |

| Solubility | Soluble in water, DMSO, and methanol.[5][9] |

| Storage | -20°C to -80°C[1][8] |

Experimental Workflow for Quantification of Amodiaquine and N-Desethylamodiaquine

The general workflow for quantifying amodiaquine and its metabolite N-desethylamodiaquine in biological samples using N-desethyl amodiaquine-d5 dihydrochloride as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

Protocol: Quantification of Amodiaquine and N-Desethylamodiaquine in Human Plasma by LC-MS/MS

This protocol outlines a method for the simultaneous quantification of amodiaquine and N-desethylamodiaquine in human plasma using N-desethyl amodiaquine-d5 dihydrochloride as an internal standard.

1. Materials and Reagents

-

Amodiaquine and N-desethylamodiaquine reference standards

-

N-Desethyl amodiaquine-d5 dihydrochloride and Amodiaquine-d10 (as internal standards)

-

Human plasma (blank)

-

Acetonitrile (HPLC grade)[10]

-

Methanol (HPLC grade)[10]

-

Formic acid[6]

-

Ammonium formate[6]

-

Water (deionized)

-

Methyl tertiary butyl ether (for liquid-liquid extraction)[10]

2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Separately dissolve amodiaquine, N-desethylamodiaquine, and their deuterated internal standards in a 50:50 (v/v) mixture of acetonitrile and water containing 0.5% to 1% formic acid.[6][7] Store stock solutions at -80°C.[6][7]

-

Working Solutions: Prepare working solutions by diluting the stock solutions in a 50:50 (v/v) acetonitrile-water mixture to create calibration curve standards and quality control (QC) samples.[6][7]

3. Sample Preparation (Supported Liquid Extraction - SLE)

-

Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 96-well plate.[6][11]

-

Add the internal standard working solution (containing N-desethyl amodiaquine-d5 and amodiaquine-d10).

-

Load the samples onto a supported liquid extraction (SLE+) plate and apply a vacuum.

-

Elute the analytes with an appropriate organic solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[6]

4. LC-MS/MS Instrumentation and Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of amodiaquine and N-desethylamodiaquine.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) system |

| Column | Zorbax SB-CN, 50 mm x 4.6 mm, 3.5 µm[6][7][11] |

| Mobile Phase | A: 20 mM Ammonium formate with 1% formic acid in water[6][11]B: Acetonitrile[6][11] |

| Gradient | Isocratic or gradient elution, for example, 15% B for 2.2 min, followed by a wash with 85% B.[7] |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 2 - 10 µL[7] |

| MS System | Triple quadrupole mass spectrometer[7] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[10] |

| Ion Spray Voltage | 5500 V[7] |

| Temperature | 650°C[7] |

5. Mass Spectrometry Transitions (SRM)

Quantification is performed using selected reaction monitoring (SRM) of the following precursor to product ion transitions:[6][7]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Amodiaquine | 356.4 | 283.2 |

| Amodiaquine-d10 (IS) | 366.3 | 283.3 |

| N-Desethylamodiaquine | 328.2 | 283.1 |

| N-Desethylamodiaquine-d5 (IS) | 333.3 | 283.2 |

Quantitative Data Summary

The following table presents a summary of quantitative data from a validated bioanalytical method for amodiaquine and N-desethylamodiaquine in plasma.

| Parameter | Amodiaquine | N-Desethylamodiaquine |

| Lower Limit of Quantification (LLOQ) | 1.08 ng/mL[6][11] | 1.41 ng/mL[6][11] |

| Linearity Range | 1.08 - 250 ng/mL | 1.41 - 500 ng/mL |

| Intra-batch Precision (%CV) | < 15%[6][11] | < 15%[6][11] |

| Inter-batch Precision (%CV) | < 15%[6][11] | < 15%[6][11] |

| Absolute Recovery | 66% - 76%[6][11] | 66% - 76%[6][11] |

| Internal Standard Recovery | 73% - 85% | 73% - 85% |

Logical Relationship for Accurate Quantification

The accurate quantification of the analyte relies on the consistent ratio of the analyte's response to the internal standard's response across all samples, including calibration standards, quality controls, and unknown samples.

Conclusion

N-Desethyl amodiaquine-d5 dihydrochloride is an essential tool for the accurate and precise quantification of amodiaquine and its active metabolite in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods minimizes the impact of sample variability and instrument fluctuations, leading to reliable data for pharmacokinetic and other clinical studies. The detailed protocol and performance data provided here serve as a comprehensive guide for researchers and drug development professionals implementing this analytical approach.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. veeprho.com [veeprho.com]

- 4. chembk.com [chembk.com]

- 5. clearsynth.com [clearsynth.com]

- 6. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A LC-MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots on Filter Paper - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Desethyl Amodiaquine-d5 Dihydrochloride [lgcstandards.com]

- 9. N-Desethyl amodiaquine dihydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. storage.googleapis.com [storage.googleapis.com]

- 11. ora.ox.ac.uk [ora.ox.ac.uk]

Application Notes and Protocols: High-Throughput Screening with N-Desethyl amodiaquine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desethyl amodiaquine (DEAQ) is the primary, biologically active metabolite of the antimalarial drug amodiaquine.[1][2] Amodiaquine undergoes rapid and extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2C8, to form DEAQ, which is responsible for most of the observed antimalarial activity.[2][3] The prolonged half-life of DEAQ makes it a key molecule in the sustained therapeutic effect against Plasmodium falciparum and other parasites.[4] This document provides detailed application notes and protocols for high-throughput screening (HTS) assays involving N-Desethyl amodiaquine, focusing on its quantification, metabolic pathway, and its application in screening for novel therapeutic agents.

Mechanism of Action

N-Desethyl amodiaquine exerts its antimalarial effect primarily by interfering with the detoxification of heme within the Plasmodium parasite.[5] During its lifecycle in red blood cells, the parasite digests hemoglobin, releasing toxic free heme.[5] DEAQ is believed to inhibit the polymerization of this heme into hemozoin, leading to the accumulation of the toxic heme and subsequent parasite death.[5] This mechanism is similar to that of other 4-aminoquinoline drugs like chloroquine.[5] Additionally, it has been suggested that amodiaquine and its metabolite may disrupt the parasite's DNA and RNA synthesis.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for N-Desethyl amodiaquine, providing essential data for assay development and interpretation.

Table 1: In Vitro Inhibitory Concentrations of N-Desethyl amodiaquine

| Target Organism/Cell Line | Strain/Condition | IC50 | Reference |

| Plasmodium falciparum | V1/S | 97 nM | [1][6] |

| Plasmodium falciparum | 3D7 | 25 nM | [1][6] |

| Ebola Virus | Huh 7 cells | 2.8 µM | [6] |

| Ebola Virus | Vero E6 cells | 11 µM | [6] |

Table 2: Kinetic Parameters for the Formation of N-Desethyl amodiaquine

| Enzyme/System | Parameter | Value | Reference |

| Recombinant CYP2C8 | Km | 1.2 µM | [3][7] |

| Recombinant CYP2C8 | Vmax | 2.6 pmol/min/pmol CYP2C8 | [3][7] |

| Human Liver Microsomes (HLMs) | Km | 2.4 µM | [3][7] |

| Human Liver Microsomes (HLMs) | Vmax | 1462 pmol/min/mg protein | [3][7] |

Table 3: High-Throughput Quantification Parameters for N-Desethyl amodiaquine

| Analytical Method | Matrix | Lower Limit of Quantification (LLOQ) | Calibration Range | Reference |

| LC-MS/MS | Plasma | 1.41 ng/mL | 1.41 - 610 ng/mL | [4] |

| HILIC-MS/MS | Human Liver Microsomes | 10 nM | 10 - 1500 nM | [8] |

Signaling and Metabolic Pathways

The metabolic conversion of amodiaquine to its active form, N-Desethyl amodiaquine, is a critical step in its therapeutic action. This pathway is primarily mediated by the hepatic enzyme CYP2C8.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ClinPGx [clinpgx.org]

- 3. Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Amodiaquine Hydrochloride? [synapse.patsnap.com]

- 6. glpbio.com [glpbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of N-desethylamodiaquine by hydrophilic interaction liquid chromatography with tandem mass spectrometry: application to in vitro drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Drug Metabolism Studies Using N-desethylamodiaquine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amodiaquine (AQ), an antimalarial drug, undergoes extensive metabolism in humans, with its principal metabolic pathway being the N-desethylation to form N-desethylamodiaquine (DEAQ). This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2C8.[1][2][3][4] The high affinity and specificity of this reaction make the formation of DEAQ an excellent in vitro marker for CYP2C8 activity.[1][2][3][4] These application notes provide detailed protocols for utilizing the N-desethylation of amodiaquine as a probe for CYP2C8 activity in human liver microsomes (HLMs) and recombinant enzyme systems. The protocols cover enzyme kinetics, inhibition studies, and analytical methods for the quantification of DEAQ.

Data Presentation

Table 1: Michaelis-Menten Kinetic Parameters for Amodiaquine N-desethylation

| System | Km (µM) | Vmax | Reference |

| Human Liver Microsomes (HLMs) | 2.4 | 1462 pmol/min/mg protein | [1][2] |

| Recombinant CYP2C8 | 1.2 | 2.6 pmol/min/pmol CYP2C8 | [1][2] |

| Recombinant CYP2C8 | 1.28 ± 0.05 | 2.41 ± 0.02 pmol/min/pmol CYP2C8 | [5] |

Table 2: Inhibition of Amodiaquine N-desethylation

| Inhibitor | System | Ki (µM) | Inhibition Type | Reference |

| Quercetin | Human Liver Microsomes (HLMs) | 1.56 | Competitive | [1][2] |

| Quercetin | Recombinant CYP2C8 | 1.96 | Competitive | [1][2] |

Experimental Protocols

Protocol 1: Determination of Michaelis-Menten Kinetics of Amodiaquine N-desethylation

Objective: To determine the Km and Vmax for the formation of N-desethylamodiaquine from amodiaquine in human liver microsomes or recombinant CYP2C8.

Materials:

-

Amodiaquine (substrate)

-

Human Liver Microsomes (HLMs) or recombinant human CYP2C8

-

NADPH regenerating system (e.g., 1 mM NADP+, 3.3 mM glucose-6-phosphate, 1 U/ml glucose-6-phosphate dehydrogenase)

-

100 mM Potassium phosphate buffer (pH 7.4)

-

3.3 mM MgCl₂

-

Acetonitrile (for reaction termination and protein precipitation)

-

Internal standard for analytical quantification (e.g., DEAQ-d₃)

Procedure:

-

Incubation Preparation:

-

Prepare a stock solution of amodiaquine in water.

-

On ice, prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, MgCl₂, and either HLMs (final concentration ~0.1 mg/mL) or recombinant CYP2C8 (final concentration ~3 pmol/tube).[2]

-

Add varying concentrations of amodiaquine to the incubation mixtures. A typical concentration range is 0.5 µM to 70 µM.[2][5]

-

-

Pre-incubation:

-

Pre-incubate the mixtures for 5 minutes at 37°C in a shaking water bath.

-

-

Reaction Initiation:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 1 mL.[5]

-

-

Incubation:

-

Incubate the reactions at 37°C for a predetermined linear time (e.g., up to 30 minutes).[2] Linearity of metabolite formation with respect to time and protein concentration should be established in preliminary experiments.

-

-

Reaction Termination:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to precipitate the protein.

-

Transfer the supernatant to a new tube for analysis.

-

-

Analysis:

-

Analyze the formation of N-desethylamodiaquine using a validated LC-MS/MS method (see Protocol 3).

-

-

Data Analysis:

-

Plot the rate of DEAQ formation (V) against the amodiaquine concentration ([S]).

-

Fit the data to the Michaelis-Menten equation (V = Vmax * [S] / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax values.

-

Protocol 2: In Vitro Inhibition of Amodiaquine N-desethylation

Objective: To determine the IC₅₀ and Kᵢ of a test compound for the inhibition of CYP2C8-mediated N-desethylamodiaquine formation.

Procedure:

-

Follow the same procedure as in Protocol 1, with the following modifications:

-

Inhibitor Addition:

-

Dissolve the test inhibitor in an appropriate solvent (e.g., methanol, DMSO). The final solvent concentration in the incubation should not exceed 1% (v/v) and a solvent control should be included.[5]

-

Add a range of inhibitor concentrations to the incubation mixtures containing a fixed concentration of amodiaquine (typically at or near the Km value).

-

For Kᵢ determination, perform experiments with multiple inhibitor concentrations at several amodiaquine concentrations.

-

-

Data Analysis:

-

IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Kᵢ Determination: Analyze the data using graphical methods such as a Lineweaver-Burk plot or Dixon plot, or by non-linear regression analysis to determine the Kᵢ and the mechanism of inhibition.

-

Protocol 3: LC-MS/MS Method for Quantification of N-desethylamodiaquine

Objective: To quantify the concentration of N-desethylamodiaquine in in vitro incubation samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (example): [6]

-

Column: BETASIL Silica-100 (50mm x 2.1mm, 5µm)

-

Mobile Phase: 85% acetonitrile containing 5mM ammonium acetate and 0.1% formic acid (isocratic)

-

Flow Rate: 220 µL/min

-

Injection Volume: Appropriate for the system sensitivity

-

Column Temperature: Ambient or controlled

Mass Spectrometric Conditions (example): [6]

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Selected Reaction Monitoring (SRM)

-

Precursor → Product Ion Transitions:

-

N-desethylamodiaquine (DEAQ): m/z 328 → 283

-

Internal Standard (DEAQ-d₃): m/z 331 → 283

-

Sample Preparation: [6]

-

Terminate the in vitro reaction and precipitate protein with acetonitrile as described in Protocol 1.

-

After centrifugation, the supernatant can be directly injected or evaporated to dryness and reconstituted in the mobile phase.

Quantification:

-

Construct a standard curve by spiking known concentrations of DEAQ into blank incubation matrix.

-

Quantify the DEAQ concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. The linear range should be established, for example, between 10-1500 nM.[6]

Mandatory Visualizations

Caption: Experimental workflow for in vitro amodiaquine metabolism.

Caption: Metabolic pathway of amodiaquine.

References

- 1. Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. [PDF] Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. phcogres.com [phcogres.com]

- 6. Determination of N-desethylamodiaquine by hydrophilic interaction liquid chromatography with tandem mass spectrometry: application to in vitro drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: N-Desethyl Amodiaquine Analysis in Plasma

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-desethyl amodiaquine (DEAQ), the primary active metabolite of amodiaquine, in human plasma samples.

Frequently Asked Questions (FAQs)

Q1: My N-desethyl amodiaquine concentrations are lower than expected. What are the potential causes related to sample stability?

A1: Lower than expected concentrations of N-desethyl amodiaquine can often be attributed to pre-analytical sample degradation. Key factors to consider are:

-

Improper Storage Temperature: DEAQ is sensitive to temperature. Exposure to room temperature for extended periods can lead to significant degradation.[1][2][3]

-

Incorrect Long-Term Storage: For long-term storage, plasma samples should be kept at -20°C or, ideally, -80°C to ensure stability.[1][2][3]

-

Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma samples can lead to the degradation of DEAQ.[4][5][6] It is crucial to minimize the number of freeze-thaw cycles.

Q2: What are the recommended storage conditions for plasma samples intended for N-desethyl amodiaquine analysis?

A2: To ensure the integrity of your samples, adhere to the following storage guidelines:

-

Short-Term Storage: If analysis is not immediate, store plasma samples at 4°C for up to 14 days.[1][2][3] For periods longer than 24 hours, freezing is recommended.

-

Long-Term Storage: For storage exceeding 14 days, samples should be maintained at -20°C or -86°C.[1][2][3] Studies have demonstrated stability for at least 35 days at these temperatures.[1][2][3] One study confirmed stability for up to 90 days.[7]

-

At Room Temperature (22-25°C): DEAQ in plasma is only stable for approximately 24 hours at ambient temperature.[1][2][3][5]

Q3: How many freeze-thaw cycles are acceptable for plasma samples containing N-desethyl amodiaquine?

A3: It is best to minimize freeze-thaw cycles. Most studies indicate that N-desethyl amodiaquine is stable for up to three to five freeze-thaw cycles when stored at -20°C or -80°C between cycles.[4][5][6] To avoid repeated thawing of the entire sample, it is highly recommended to aliquot plasma into smaller volumes before the initial freezing.

Q4: Can I use whole blood for N-desethyl amodiaquine analysis, and what are the stability considerations?

A4: While plasma is the more common matrix, whole blood can be used. N-desethyl amodiaquine is stable in whole blood for up to 2 hours on melting ice.[7] For longer-term storage, it is stable at -86°C and 4°C for 35 days, and at -20°C and 22°C for 7 days.[1][2][3]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low Analyte Recovery | Degradation during Sample Processing | Ensure plasma is separated from whole blood within 2 hours of collection, preferably under refrigerated conditions.[7] Minimize the time samples are kept at room temperature during extraction. |

| Suboptimal Extraction Method | A supported liquid extraction (SLE) or solid-phase extraction (SPE) is recommended for efficient removal of proteins and phospholipids, which can interfere with analysis.[6] | |

| High Variability Between Replicates | Inconsistent Sample Handling | Standardize all pre-analytical steps, including centrifugation speed and time, and the duration of each step in the extraction process. |

| Multiple Freeze-Thaw Cycles | Aliquot samples upon initial processing to avoid thawing the entire sample for each analysis. | |

| Peak Tailing or Splitting in Chromatogram | Poor Chromatographic Separation | Optimize the mobile phase composition and gradient. A common mobile phase consists of acetonitrile and an ammonium formate buffer.[6][7] |

| Column Contamination | Implement a washout gradient in the LC method to remove strongly retained compounds from the column after each run.[6] |

Data Presentation

Table 1: Stability of N-Desethyl Amodiaquine in Human Plasma

| Storage Condition | Duration | Stability | Reference(s) |

| Room Temperature (~22°C) | 1 day | Stable | [1][2][3] |

| Refrigerated (4°C) | 14 days | Stable | [1][2][3] |

| Frozen (-20°C) | 35 days | Stable | [1][2][3] |

| Frozen (-20°C) | 90 days | Stable | [5] |

| Frozen (-86°C) | 35 days | Stable | [1][2][3] |

| Freeze-Thaw Cycles (-20°C to RT) | 3 cycles | Stable | [5] |

| Freeze-Thaw Cycles (-80°C to RT) | 5 cycles | Stable | [6] |

Note: "Stable" indicates that the mean concentration of the analyte remained within ±15% of the initial concentration.

Experimental Protocols

Protocol 1: Plasma Sample Collection and Processing

-

Blood Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).

-

Initial Storage: Place the collected whole blood samples on melting ice immediately and process within 2 hours.[7]

-

Centrifugation: Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

-

Plasma Aspiration: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.

-

Aliquoting: Dispense the plasma into pre-labeled cryovials in volumes suitable for single analyses to avoid freeze-thaw cycles.

-

Storage: Immediately store the plasma aliquots at -20°C or -80°C until analysis.

Protocol 2: Sample Extraction using Supported Liquid Extraction (SLE)

This protocol is adapted from a high-throughput method.[6]

-

Sample Preparation: Thaw plasma samples at room temperature. Vortex to ensure homogeneity.

-

Dilution: Dilute 100 µL of the plasma sample with an appropriate buffer.

-

Loading: Load the diluted plasma onto a supported liquid extraction (SLE+) plate or cartridge.

-

Extraction: Allow the aqueous phase to absorb into the sorbent bed. Elute the N-desethyl amodiaquine with a suitable organic solvent (e.g., methyl tertiary butyl ether).

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in the mobile phase used for the LC-MS/MS analysis.

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

Caption: Experimental workflow for N-desethyl amodiaquine analysis in plasma.

Caption: Factors influencing N-desethyl amodiaquine stability in plasma samples.

References

- 1. researchgate.net [researchgate.net]

- 2. A new approach to evaluate stability of amodiaquine and its metabolite in blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]